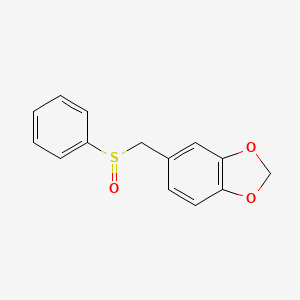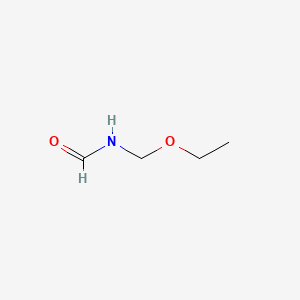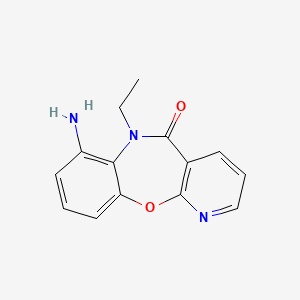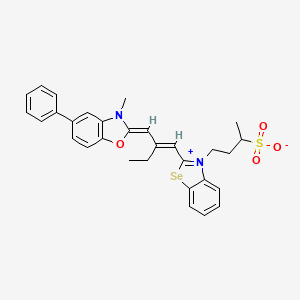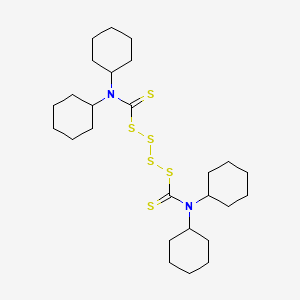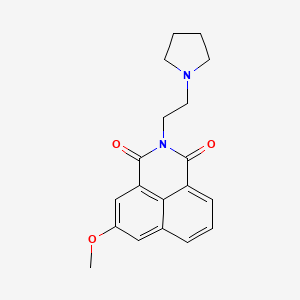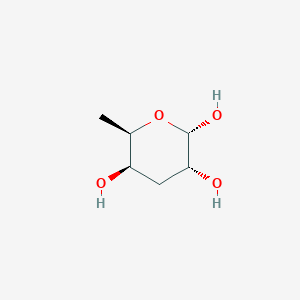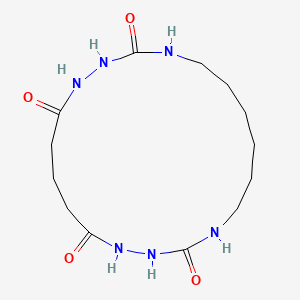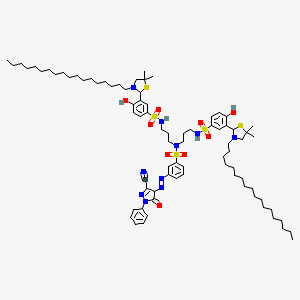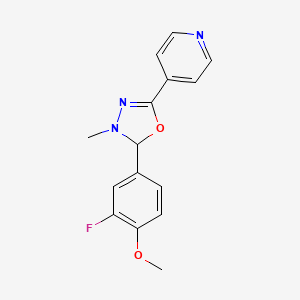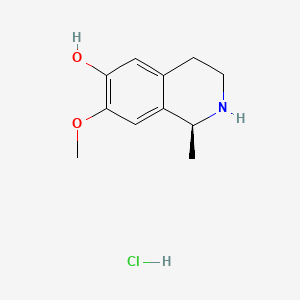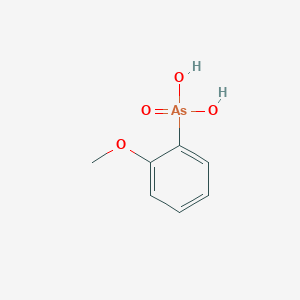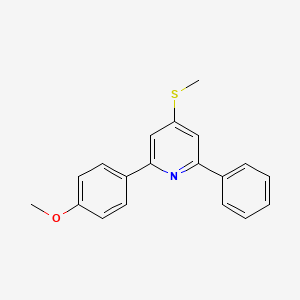
Pyridine, 2-(4-methoxyphenyl)-4-(methylthio)-6-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyridine, 2-(4-methoxyphenyl)-4-(methylthio)-6-phenyl- is a heterocyclic aromatic organic compound It is characterized by a pyridine ring substituted with a methoxyphenyl group at the 2-position, a methylthio group at the 4-position, and a phenyl group at the 6-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 2-(4-methoxyphenyl)-4-(methylthio)-6-phenyl- can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 2-chloro-4-(methylthio)-6-phenylpyridine with 4-methoxyphenylboronic acid in the presence of a palladium catalyst can yield the desired compound. The reaction typically requires a base such as potassium carbonate and is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
Pyridine, 2-(4-methoxyphenyl)-4-(methylthio)-6-phenyl- undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Pyridine, 2-(4-methoxyphenyl)-4-(methylthio)-6-phenyl- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials with specific properties, such as luminescent materials and sensors.
Mécanisme D'action
The mechanism of action of Pyridine, 2-(4-methoxyphenyl)-4-(methylthio)-6-phenyl- depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the methoxyphenyl, methylthio, and phenyl groups can influence its binding affinity and selectivity towards these targets. The exact pathways involved can vary based on the biological system and the specific target.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyridine, 2-(4-methoxyphenyl)-4-(methylthio)-5-phenyl-: Similar structure but with a different substitution pattern.
Pyridine, 2-(4-methoxyphenyl)-4-(methylthio)-3-phenyl-: Another isomer with a different substitution pattern.
Pyridine, 2-(4-methoxyphenyl)-4-(methylthio)-6-(methyl)-: Similar structure with a methyl group instead of a phenyl group.
Uniqueness
Pyridine, 2-(4-methoxyphenyl)-4-(methylthio)-6-phenyl- is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The combination of the methoxyphenyl, methylthio, and phenyl groups provides a distinct set of properties that can be leveraged in various applications.
Propriétés
Numéro CAS |
81874-68-2 |
|---|---|
Formule moléculaire |
C19H17NOS |
Poids moléculaire |
307.4 g/mol |
Nom IUPAC |
2-(4-methoxyphenyl)-4-methylsulfanyl-6-phenylpyridine |
InChI |
InChI=1S/C19H17NOS/c1-21-16-10-8-15(9-11-16)19-13-17(22-2)12-18(20-19)14-6-4-3-5-7-14/h3-13H,1-2H3 |
Clé InChI |
CHAUWSCGUXHRCI-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C2=CC(=CC(=N2)C3=CC=CC=C3)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


